(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H22BNO4. This compound is known for its unique chemical structure, which includes a boronic acid group attached to a phenyl ring substituted with a bis(2-methoxyethyl)amino methyl group. It has applications in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of the compound (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by acting as a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid typically involves the reaction of 2-(aminomethyl)phenylboronic acid with bis(2-methoxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the bis(2-methoxyethyl)amino methyl group.
(2-Aminomethylphenyl)boronic acid: Similar but without the methoxyethyl groups.
(2-(Dimethylamino)methylphenyl)boronic acid: Similar but with dimethylamino instead of bis(2-methoxyethyl)amino.
Uniqueness
(2-((Bis(2-methoxyethyl)amino)methyl)phenyl)boronic acid is unique due to the presence of the bis(2-methoxyethyl)amino methyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biomolecules or in reactions where steric and electronic effects are crucial .
Properties
IUPAC Name |
[2-[[bis(2-methoxyethyl)amino]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO4/c1-18-9-7-15(8-10-19-2)11-12-5-3-4-6-13(12)14(16)17/h3-6,16-17H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMDSIUQDCZNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(CCOC)CCOC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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